molecular formula C9H6F2O B2413792 1-Ethynyl-2,3-difluoro-4-methoxybenzene CAS No. 931108-29-1

1-Ethynyl-2,3-difluoro-4-methoxybenzene

Cat. No.: B2413792
CAS No.: 931108-29-1
M. Wt: 168.143
InChI Key: JFMROCFXMDXACL-UHFFFAOYSA-N
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Description

1-Ethynyl-2,3-difluoro-4-methoxybenzene is an organic compound with the molecular formula C9H6F2O and a molecular weight of 168.14 g/mol . This compound is characterized by the presence of an ethynyl group, two fluorine atoms, and a methoxy group attached to a benzene ring. It is used primarily in research settings and has various applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethynyl-2,3-difluoro-4-methoxybenzene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-2,3-difluoro-4-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethynyl-2,3-difluoro-4-methoxybenzene has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Material Science: The compound is utilized in the development of new materials with specific electronic or optical properties.

    Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceutical compounds.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-ethynyl-2,3-difluoro-4-methoxybenzene depends on the specific application and the type of reaction it undergoes. In electrophilic aromatic substitution, the compound’s benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. In nucleophilic addition reactions, the ethynyl group serves as an electrophile, reacting with nucleophiles to form addition products .

Comparison with Similar Compounds

Similar Compounds

    1-Ethynyl-2,4-difluorobenzene: Similar structure but lacks the methoxy group.

    1-Ethynyl-3,4-difluorobenzene: Similar structure but with different positions of the fluorine atoms.

    1-Ethynyl-2,3-difluorobenzene: Similar structure but lacks the methoxy group.

Uniqueness

1-Ethynyl-2,3-difluoro-4-methoxybenzene is unique due to the presence of both the ethynyl and methoxy groups, which provide distinct electronic and steric properties. These functional groups make it a versatile intermediate in organic synthesis and material science .

Properties

IUPAC Name

1-ethynyl-2,3-difluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c1-3-6-4-5-7(12-2)9(11)8(6)10/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMROCFXMDXACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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